molecular formula C14H19ClN2O4S B5760175 N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5760175
M. Wt: 346.8 g/mol
InChI Key: MCNNTWJYIUALPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPD101" and is a member of the sulfonamide class of compounds. CMPD101 has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of CMPD101 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. CMPD101 has also been shown to inhibit the activity of the proteasome, a complex involved in protein degradation, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
CMPD101 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. CMPD101 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, CMPD101 has been shown to inhibit the replication of viruses such as HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

CMPD101 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to using CMPD101 in lab experiments. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of CMPD101 is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on CMPD101. One area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a cancer treatment, either as a standalone therapy or in combination with other treatments such as chemotherapy. Finally, there is potential for CMPD101 as a treatment for viral infections such as HIV and hepatitis C, although more research is needed to fully understand its anti-viral properties.

Synthesis Methods

The synthesis of CMPD101 involves the reaction of 5-chloro-2-methoxyaniline with pyrrolidine-1-carbonyl chloride to form N-(5-chloro-2-methoxyphenyl)-N-(pyrrolidin-1-yl)carbonyl chloride. This intermediate is then reacted with methanesulfonamide to form CMPD101.

Scientific Research Applications

CMPD101 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. CMPD101 has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, CMPD101 has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-21-13-6-5-11(15)9-12(13)17(22(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNTWJYIUALPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.